An In-Depth Technical Guide to 6-Chloro-5-methylnicotinonitrile: A Core Scaffold for Modern Chemistry
An In-Depth Technical Guide to 6-Chloro-5-methylnicotinonitrile: A Core Scaffold for Modern Chemistry
This guide provides an in-depth technical overview of 6-Chloro-5-methylnicotinonitrile (CAS No. 66909-33-9), a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to explore the compound's synthetic utility, reactivity, and strategic applications, grounding our discussion in established chemical principles and field-proven methodologies.
Core Compound Profile and Physicochemical Properties
6-Chloro-5-methylnicotinonitrile, also known by its IUPAC name 6-chloro-5-methylpyridine-3-carbonitrile or as 2-Chloro-5-cyano-3-picoline, is a substituted pyridine derivative.[1] Its structure is characterized by a pyridine ring functionalized with a strategically positioned chlorine atom, a methyl group, and a nitrile moiety. This unique arrangement of functional groups imparts significant versatility, making it a valuable intermediate in the synthesis of complex molecules for pharmaceuticals and agrochemicals.[2]
The chlorine atom at the 6-position is susceptible to nucleophilic substitution and is an excellent handle for palladium-catalyzed cross-coupling reactions. The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid or amide, reduced to an amine, or used to construct other heterocyclic rings. The methyl group provides steric and electronic influence that can be exploited to fine-tune the properties of derivative compounds.
Table 1: Physicochemical and Safety Data for 6-Chloro-5-methylnicotinonitrile
| Property | Value | Source |
| CAS Number | 66909-33-9 | [1] |
| Molecular Formula | C₇H₅ClN₂ | [1] |
| Molecular Weight | 152.58 g/mol | [1] |
| IUPAC Name | 6-chloro-5-methylpyridine-3-carbonitrile | [1] |
| Synonyms | 2-Chloro-5-cyano-3-picoline | [1] |
| Predicted XLogP | 1.9 | [1] |
| Monoisotopic Mass | 152.0141259 Da | [1] |
| GHS Hazard Codes | H302, H312, H315, H319, H332, H335 | [1] |
| Hazard Statement | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. | [1] |
Synthesis of the Core Scaffold
While multiple routes to substituted cyanopyridines exist, a common and effective strategy involves the chlorination of a corresponding pyridine N-oxide precursor. This approach leverages the activation of the pyridine ring by N-oxidation to facilitate chlorination at the 2-position (equivalent to the 6-position in this case).
Caption: General synthetic workflow for 6-Chloro-5-methylnicotinonitrile.
Exemplary Protocol: Synthesis via N-Oxide Chlorination
This protocol is based on established methods for the synthesis of 2-chloropyridines from pyridine N-oxides.[3]
Step 1: Synthesis of 5-Methylnicotinonitrile N-oxide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 5-methylnicotinonitrile (1.0 eq) in glacial acetic acid.
-
Oxidation: Slowly add a 30% solution of hydrogen peroxide (H₂O₂, 2.5 eq) to the stirred solution.
-
Heating: Heat the reaction mixture to 70-80°C and maintain for 12-16 hours, monitoring the reaction by TLC.
-
Work-up: After cooling to room temperature, carefully neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-oxide, which can be used in the next step without further purification.
Step 2: Synthesis of 6-Chloro-5-methylnicotinonitrile
-
Reaction Setup: In a three-necked flask under an inert atmosphere (N₂ or Ar), place the crude 5-methylnicotinonitrile N-oxide (1.0 eq).
-
Chlorination: Slowly add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) dropwise at 0°C.
-
Heating: After the addition is complete, slowly warm the mixture to reflux (approx. 110°C) and maintain for 2-4 hours.
-
Work-up: Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralization & Extraction: Neutralize the acidic solution with solid sodium carbonate until pH 7-8. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure 6-Chloro-5-methylnicotinonitrile.
Key Synthetic Transformations in Drug Discovery
The true value of 6-Chloro-5-methylnicotinonitrile is realized in its subsequent transformations. The chloro-substituent is an ideal handle for palladium-catalyzed cross-coupling reactions, which are fundamental C-C and C-N bond-forming reactions in modern medicinal chemistry.[4][5]
A. Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for creating biaryl or vinyl-aryl structures by coupling an organohalide with a boronic acid or ester.[5] This reaction is prized for its mild conditions and high functional group tolerance, making it a workhorse in pharmaceutical synthesis.[6] For our core compound, this allows for the introduction of a vast array of aryl or heteroaryl substituents at the 6-position.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This protocol is adapted from established procedures for the coupling of heteroaryl chlorides.[6][7]
-
Reaction Setup: To a microwave vial or Schlenk tube, add 6-Chloro-5-methylnicotinonitrile (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0), 0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Solvent and Degassing: Add a degassed solvent mixture, typically 1,4-dioxane/water (4:1) or DME/water.[6] Degas the mixture again by bubbling argon or nitrogen through it for 10-15 minutes.
-
Heating: Heat the reaction mixture to 85-100°C with vigorous stirring for 4-12 hours. Microwave irradiation (e.g., 120-150°C for 15-60 minutes) can often accelerate the reaction.[6]
-
Monitoring: Monitor the consumption of the starting material using TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction with ethyl acetate and water. Separate the organic layer, and extract the aqueous phase with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel to yield the 6-aryl-5-methylnicotinonitrile derivative.
B. Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a transformative reaction for forming C(sp²)-N bonds, coupling aryl halides with amines.[4] This reaction has largely replaced harsher classical methods and is indispensable for synthesizing the arylamine and heteroarylamine motifs prevalent in pharmaceuticals.[8][9] Applying this to our core compound allows direct access to a library of 6-amino-5-methylnicotinonitrile derivatives.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
This protocol is based on state-of-the-art methods for the amination of heteroaryl chlorides, which can be challenging substrates.[10][11]
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine 6-Chloro-5-methylnicotinonitrile (1.0 eq), the desired primary or secondary amine (1.1-1.3 eq), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), and a specialized phosphine ligand (e.g., XPhos or SPhos, 0.05 eq).
-
Rationale: The use of bulky, electron-rich phosphine ligands is critical for the efficient coupling of electron-deficient heteroaryl chlorides, as they promote the rate-limiting oxidative addition and reductive elimination steps.[10]
-
-
Solvent: Add a dry, degassed aprotic solvent such as toluene or 1,4-dioxane.
-
Heating: Heat the sealed reaction vessel to 80-110°C for 6-24 hours, with stirring.
-
Monitoring: Track the reaction's progress by LC-MS.
-
Work-up: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate. Purify the residue by column chromatography to obtain the desired 6-amino-5-methylnicotinonitrile product.
Strategic Value in Medicinal Chemistry
The substituted 6-aminopyridine scaffold, readily accessible from 6-Chloro-5-methylnicotinonitrile, is a privileged structure in medicinal chemistry. These derivatives are key intermediates in the synthesis of compounds with potential anti-inflammatory and anti-cancer activities.[2] Furthermore, related nicotinic acid and nicotinonitrile derivatives have shown promising antibacterial activity, including against resistant strains like MRSA.[12] The ability to rapidly generate diverse libraries of compounds by varying the coupling partners in Suzuki and Buchwald-Hartwig reactions makes this a highly valuable starting material for lead discovery and optimization campaigns.
Conclusion
6-Chloro-5-methylnicotinonitrile is more than just a chemical intermediate; it is a strategic tool for molecular innovation. Its well-defined reactivity, particularly in robust and scalable palladium-catalyzed cross-coupling reactions, provides a reliable entry point to a rich chemical space of high-value compounds. For scientists in drug discovery and development, mastering the application of this core scaffold is a key step toward the efficient construction of novel molecular architectures with therapeutic potential.
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PubChem. 6-Chloro-5-methylnicotinonitrile. National Center for Biotechnology Information.
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J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
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Wikipedia. Buchwald–Hartwig amination.
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BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reaction using 6-Chloroquinoline.
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (2014). Buchwald-Hartwig Amination.
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Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129.
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BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Bromonicotinonitrile.
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ChemScene. 6-Chloro-5-methoxynicotinonitrile.
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BenchChem. (2025). Application Notes and Protocols: Synthesis of 6-(Methyl(phenyl)amino)nicotinaldehyde from 2-Chloronicotinic Acid.
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Myers, A. G. Research Group. The Suzuki Reaction. Harvard University.
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Hocek, M., & Dvorakova, H. (2000). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to... Collection of Czechoslovak Chemical Communications, 65(8), 1241-1254.
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Google Patents. (2010). Preparation method of 2-chloro-3-cyanopyridine. CN101659637A.
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